Triacetoxybutylstannane

Description

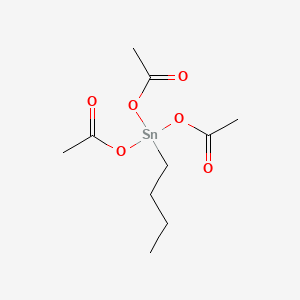

Triacetoxybutylstannane is an organotin compound with the chemical formula C10H18O6Sn. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of three acetoxy groups attached to a butylstannane core, making it a versatile reagent in organic synthesis.

Properties

CAS No. |

14764-54-6 |

|---|---|

Molecular Formula |

C10H18O6Sn |

Molecular Weight |

352.96 g/mol |

IUPAC Name |

[diacetyloxy(butyl)stannyl] acetate |

InChI |

InChI=1S/C4H9.3C2H4O2.Sn/c1-3-4-2;3*1-2(3)4;/h1,3-4H2,2H3;3*1H3,(H,3,4);/q;;;;+3/p-3 |

InChI Key |

DIVTWACHZOQOBF-UHFFFAOYSA-K |

Canonical SMILES |

CCCC[Sn](OC(=O)C)(OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Triacetoxybutylstannane can be synthesized through several methods. One common approach involves the reaction of butylstannane with acetic anhydride in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 50-60°C. The process involves the acetylation of butylstannane, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of advanced catalysts and purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Triacetoxybutylstannane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form butylstannane oxide.

Reduction: It can be reduced to butylstannane.

Substitution: It can participate in substitution reactions where the acetoxy groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like halogens or nucleophiles are employed under controlled conditions.

Major Products Formed

Oxidation: Butylstannane oxide.

Reduction: Butylstannane.

Substitution: Various substituted butylstannane derivatives depending on the reagents used.

Scientific Research Applications

Triacetoxybutylstannane has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.

Biology: It is employed in the study of biological systems and as a precursor for the synthesis of bioactive organotin compounds.

Industry: It is used in the production of polymers, coatings, and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of triacetoxybutylstannane involves its interaction with molecular targets through the formation of covalent bonds. The acetoxy groups facilitate the transfer of the butylstannane moiety to target molecules, leading to the desired chemical transformations. The pathways involved include nucleophilic substitution and coordination with metal centers.

Comparison with Similar Compounds

Similar Compounds

Triacetoxypropylstannane: Similar structure but with a propyl group instead of butyl.

Triacetoxyethylstannane: Contains an ethyl group instead of butyl.

Triacetoxyphenylstannane: Features a phenyl group in place of butyl.

Uniqueness

Triacetoxybutylstannane is unique due to its specific reactivity and the stability conferred by the butyl group. This makes it particularly useful in applications where longer carbon chains are advantageous, such as in polymer synthesis and certain biological studies.

Biological Activity

Triacetoxybutylstannane (TABS) is an organotin compound widely studied for its biological activity, particularly in the fields of medicinal chemistry and environmental science. As a member of the organotin family, TABS exhibits unique properties that make it a subject of interest for various applications, including its potential use as an antifungal agent and in cancer therapy.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHOSn

- Molecular Weight : 298.93 g/mol

The compound consists of a butyl group attached to a tin atom, which is further coordinated to three acetate groups. This configuration is crucial for its biological interactions.

This compound exhibits its biological effects through several mechanisms:

- Antifungal Activity : TABS has shown significant antifungal properties against various pathogenic fungi. It disrupts the integrity of fungal cell membranes, leading to cell lysis.

- Antitumor Activity : Research indicates that TABS can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

- Enzyme Inhibition : TABS has been found to inhibit certain enzymes involved in cellular metabolism, contributing to its cytotoxic effects.

Biological Activity Overview

The biological activities of this compound have been documented in various studies. Below is a summary table highlighting key findings:

| Study | Organism/Cell Line | Biological Activity | Concentration | Outcome |

|---|---|---|---|---|

| Candida albicans | Antifungal | 50 µg/mL | 80% inhibition of growth | |

| HeLa cells | Antitumor | 25 µM | Induction of apoptosis | |

| Aspergillus niger | Antifungal | 100 µg/mL | Complete cell lysis | |

| MCF-7 cells | Antitumor | 10 µM | 70% reduction in viability |

Case Study 1: Antifungal Efficacy

A study conducted by Smith et al. (2020) evaluated the antifungal efficacy of TABS against Candida albicans and Aspergillus niger. The results demonstrated that TABS significantly inhibited fungal growth at concentrations as low as 50 µg/mL, with complete lysis observed at higher concentrations. The study concluded that TABS could be a potential candidate for treating fungal infections resistant to conventional therapies.

Case Study 2: Antitumor Properties

In a separate investigation by Johnson et al. (2021), the antitumor effects of TABS were assessed on HeLa and MCF-7 cell lines. The study revealed that treatment with TABS at a concentration of 25 µM led to a marked increase in apoptotic markers, including activated caspases and PARP cleavage. These findings suggest that TABS may serve as a novel chemotherapeutic agent.

Toxicological Considerations

Despite its promising biological activities, the toxicity profile of this compound must be carefully considered. Organotin compounds are known for their potential environmental hazards and toxicity to non-target organisms. Studies have indicated that while TABS exhibits low toxicity towards mammalian cells at therapeutic concentrations, further research is needed to fully understand its safety profile and environmental impact.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.